Head-to-Head PTR1 Inhibition: 2,4,6-Triaminoquinazoline Matches Methotrexate Potency with 3-Fold Lower Molecular Weight
In a direct structural and biochemical comparison, 2,4,6-triaminoquinazoline (TAQ) demonstrated a similar inhibition constant (Ki) against Leishmania major pteridine reductase (PTR1) as the archetypal antifolate methotrexate (MTX), despite having a molecular weight of only 175.2 Da compared to MTX's 454.4 Da [1]. The crystal structure (PDB ID: 1W0C) refined to 2.6 Å resolution confirms that TAQ mimics the pterin head group of MTX and exploits similar hydrogen-bonding and hydrophobic interactions within the PTR1 active site [2].
| Evidence Dimension | Inhibition constant (Ki) for Leishmania major PTR1 and molecular weight |
|---|---|
| Target Compound Data | Ki: similar to MTX (exact value not reported); Molecular weight: 175.191 Da |
| Comparator Or Baseline | Methotrexate (MTX): Ki similar to TAQ; Molecular weight: 454.44 Da |
| Quantified Difference | TAQ achieves comparable PTR1 inhibition with a molecular weight ~2.6-fold lower than MTX (175.2 vs 454.4 Da) |
| Conditions | Leishmania major PTR1 enzyme assay; X-ray crystallography with NADPH cofactor |
Why This Matters
This demonstrates that TAQ is a validated minimalist pharmacophore for PTR1 inhibition, offering a significantly lower molecular weight starting point for fragment-based drug discovery and structure-activity relationship (SAR) campaigns compared to using methotrexate or larger antifolates.
- [1] McLuskey K, Gibellini F, Carvalho P, Avery M, Hunter W. Inhibition of Leishmania major pteridine reductase by 2,4,6-triaminoquinazoline: structure of the NADPH ternary complex. Acta Crystallogr D Biol Crystallogr. 2004 Oct;60(Pt 10):1780-6. View Source
- [2] RCSB Protein Data Bank. PDB ID: 1W0C. Inhibition of Leishmania major pteridine reductase (PTR1) by 2,4,6-triaminoquinazoline; structure of the NADP ternary complex. Deposited 2004-06-02. View Source
